5-(2-ethoxyphenyl)-4-hydroxy-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
5-(2-Ethoxyphenyl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with ethoxyphenyl and phenyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyphenyl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This reaction yields the desired pyrido[2,3-d]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyphenyl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-Ethoxyphenyl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-ethoxyphenyl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets and pathways. For instance, its inhibitory activity against CDKs is attributed to its ability to bind to the ATP-binding site of these enzymes, thereby preventing their activation and subsequent cell cycle progression . This mechanism is crucial for its potential use in cancer therapy, as it can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-4-ones: Another class of compounds with a similar core structure and potential therapeutic applications.
Uniqueness
5-(2-Ethoxyphenyl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its ethoxyphenyl and phenyl groups enhance its solubility and binding affinity to molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C21H19N3O3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-(2-ethoxyphenyl)-2-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C21H19N3O3/c1-2-27-16-11-7-6-10-14(16)15-12-17(25)22-20-18(15)21(26)24-19(23-20)13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
VECYNHMUNPSQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)NC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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